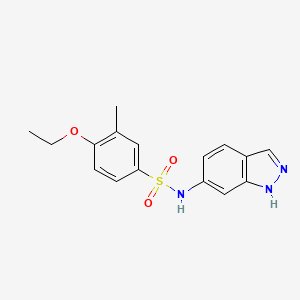![molecular formula C14H11N3O4 B11065230 5-hydroxy-3-methyl-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B11065230.png)
5-hydroxy-3-methyl-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-3-methyl-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridine ring fused to a pyrimidine ring, with various functional groups attached, making it a versatile scaffold for drug development and other scientific research.
Preparation Methods
The synthesis of 5-hydroxy-3-methyl-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione typically involves the cyclization of appropriately substituted pyrimidines and pyridines. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of bases such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-hydroxy-3-methyl-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-hydroxy-3-methyl-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-3-methyl-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar compounds to 5-hydroxy-3-methyl-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione include other pyrido[2,3-d]pyrimidines such as:
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also exhibit significant biological activities, including enzyme inhibition. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H11N3O4 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
5-hydroxy-3-methyl-1-phenyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C14H11N3O4/c1-16-13(20)11-9(18)7-10(19)15-12(11)17(14(16)21)8-5-3-2-4-6-8/h2-7H,1H3,(H2,15,18,19) |
InChI Key |
QEBPYBNSHXLFJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)C=C2O)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrole, 1-[2-(adamantan-1-yloxy)ethyl]-](/img/structure/B11065147.png)
![3-({[4-(4-Isopropylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid](/img/structure/B11065150.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11065151.png)
![1-(3-chloro-4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11065169.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B11065171.png)
![4-({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11065172.png)
![4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11065179.png)
![1-(4-Ethoxyphenyl)-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11065180.png)
![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide](/img/structure/B11065191.png)
![2-[4-(1-Adamantyl)piperazino]-2-oxoethyl 2-(benzoylamino)acetate](/img/structure/B11065198.png)

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)benzoyl]amino}benzamide](/img/structure/B11065206.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-hydroxy-2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11065211.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11065213.png)
